molecular formula C17H12F3N5O B12051092 4-(Trifluoromethyl)benzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone

4-(Trifluoromethyl)benzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone

Cat. No.: B12051092
M. Wt: 359.30 g/mol
InChI Key: SPPRTTIKODPYQA-UFFVCSGVSA-N
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Description

4-(Trifluoromethyl)benzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a trifluoromethyl group, a benzaldehyde moiety, and a triazine ring. These structural features contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)benzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone typically involves multiple steps. One common method starts with the preparation of 4-(Trifluoromethyl)benzaldehyde, which can be synthesized from 4-(Trifluoromethyl)benzyl chloride through a Grignard reaction followed by oxidation . The next step involves the reaction of 4-(Trifluoromethyl)benzaldehyde with 5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazine-3-hydrazone under specific conditions to form the desired hydrazone compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)benzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Various substitution reactions can occur, particularly at the benzaldehyde moiety, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

4-(Trifluoromethyl)benzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)benzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzaldehyde: Shares the trifluoromethyl and benzaldehyde moieties but lacks the triazine ring.

    5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazine-3-hydrazone: Contains the triazine ring and hydrazone group but lacks the trifluoromethylbenzaldehyde moiety.

    4-(Trifluoromethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of the aldehyde.

Uniqueness

The uniqueness of 4-(Trifluoromethyl)benzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone lies in its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H12F3N5O

Molecular Weight

359.30 g/mol

IUPAC Name

6-phenyl-3-[(2E)-2-[[4-(trifluoromethyl)phenyl]methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C17H12F3N5O/c18-17(19,20)13-8-6-11(7-9-13)10-21-24-16-22-15(26)14(23-25-16)12-4-2-1-3-5-12/h1-10H,(H2,22,24,25,26)/b21-10+

InChI Key

SPPRTTIKODPYQA-UFFVCSGVSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C(NC2=O)N/N=C/C3=CC=C(C=C3)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(NC2=O)NN=CC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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